REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH:14]=[CH:13][N:12](C(=O)C(C)(C)C)[CH:11]=[CH:10]2)[CH:5]=[CH:6][C:7]=1[CH3:8].[Mn]([O-])(=O)(=O)=[O:22].[K+].[OH2:27]>>[F:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:14]=[CH:13][N:12]=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]=1[C:8]([OH:22])=[O:27] |f:1.2|
|
Name
|
( a )
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1C)C1C=CN(C=C1)C(C(C)(C)C)=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove manganese oxide
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |